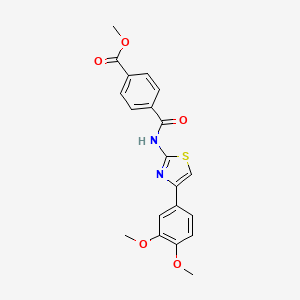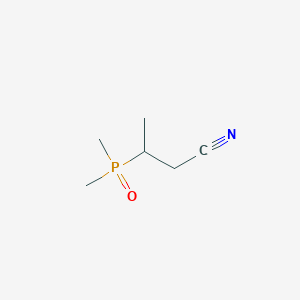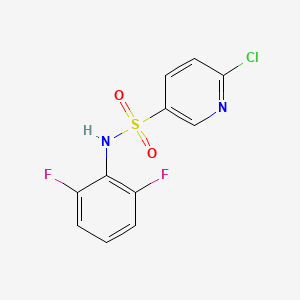![molecular formula C18H25N7O B2522693 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine CAS No. 2415469-69-9](/img/structure/B2522693.png)
4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine, also known as compound X, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X involves the inhibition of JAK and SYK enzymes. These enzymes play a crucial role in the signaling pathways involved in various disease processes. By inhibiting these enzymes, 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X can modulate the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases. It can also inhibit the growth and proliferation of cancer cells by disrupting the signaling pathways involved in their growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It can modulate the immune response by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also inhibit the activation of immune cells, such as T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X can induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a potent and selective inhibitor of JAK and SYK enzymes, which makes it an ideal tool for studying the signaling pathways involved in various disease processes. It is also easily synthesized and can be obtained in large quantities, which makes it suitable for high-throughput screening assays. However, one of the limitations of 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X. One of the potential applications is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. It has also shown promising results in the treatment of certain cancers, such as lymphoma and leukemia. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, the development of more potent and selective inhibitors of JAK and SYK enzymes is an area of active research.
Méthodes De Synthèse
Compound X can be synthesized by a multistep reaction process involving several chemical intermediates. The synthesis starts with the reaction of 2,6-dimethylpyrimidin-4-amine with piperazine to form the intermediate 4-(2,6-dimethylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Finally, the intermediate is reacted with morpholine to obtain the final product, 4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, including Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in various disease processes. It has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the treatment of certain cancers, such as lymphoma and leukemia.
Propriétés
IUPAC Name |
4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-17(21-15(2)20-14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGOAVKKRHEDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)



![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)


![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2522624.png)
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)




![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)